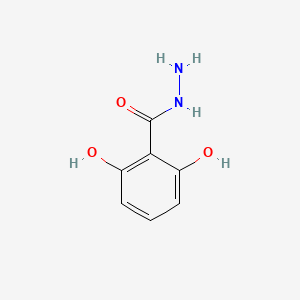
2,6-Dihydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Resorcinol and CO2 Method: One common method involves reacting resorcinol with carbon dioxide in the presence of an alkali metal salt at temperatures between 130 and 150°C.
2,6-Dichlorobenzaldehyde Method: Another method uses 2,6-dichlorobenzaldehyde as the starting material. The compound undergoes chlorination to form 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to produce 2,6-dihydroxybenzoic acid.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
科学的研究の応用
2,6-Dihydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-dihydroxybenzohydrazide involves its interaction with various molecular targets and pathways:
類似化合物との比較
2,4-Dihydroxybenzohydrazide: Similar in structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
3,5-Dihydroxybenzohydrazide: Another similar compound with hydroxyl groups at the 3 and 5 positions, used in different chemical and biological contexts.
Uniqueness: 2,6-Dihydroxybenzohydrazide is unique due to its specific arrangement of hydroxyl and hydrazide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2,6-dihydroxybenzohydrazide |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)6-4(10)2-1-3-5(6)11/h1-3,10-11H,8H2,(H,9,12) |
InChIキー |
IXGWZKRYJIJEGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)C(=O)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
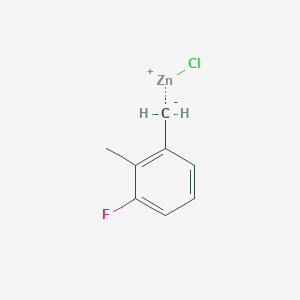
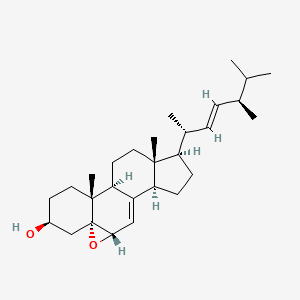
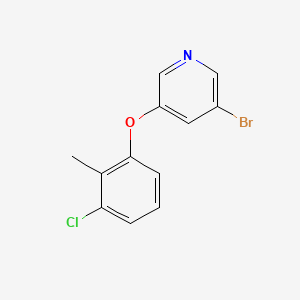

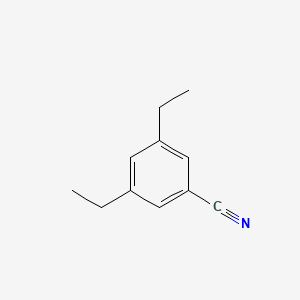


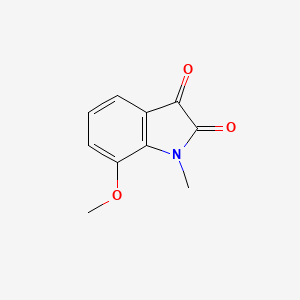
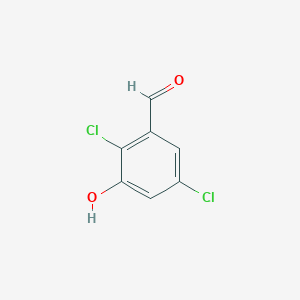
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
